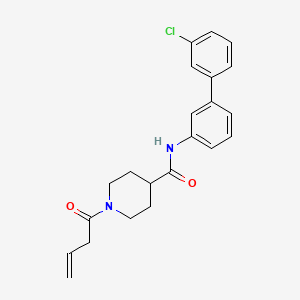![molecular formula C15H13BrClN3O B5143680 2-[(6-bromo-4-quinazolinyl)amino]-4-methylphenol hydrochloride](/img/structure/B5143680.png)
2-[(6-bromo-4-quinazolinyl)amino]-4-methylphenol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(6-bromo-4-quinazolinyl)amino]-4-methylphenol hydrochloride is a chemical compound that has gained attention for its potential use in scientific research. This compound is commonly referred to as BMH-21 and has been found to have promising anticancer properties.
Mécanisme D'action
The mechanism of action of BMH-21 is not fully understood, but it has been suggested that it targets the DNA replication machinery in cancer cells. BMH-21 has been found to inhibit the activity of DNA polymerase alpha, an enzyme that is essential for DNA replication. This inhibition leads to the accumulation of DNA damage and ultimately induces apoptosis in cancer cells.
Biochemical and Physiological Effects:
BMH-21 has been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer therapy. In addition to its anticancer properties, BMH-21 has also been found to have anti-inflammatory effects. It has been shown to inhibit the production of inflammatory cytokines, which are molecules that play a role in the immune response.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of BMH-21 is its specificity for cancer cells. It has been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer therapy. However, one limitation of BMH-21 is its solubility in aqueous solutions. This can make it difficult to administer in vivo and may limit its effectiveness in certain experimental settings.
Orientations Futures
There are several future directions for the study of BMH-21. One direction is to further investigate its mechanism of action and how it specifically targets cancer cells. Another direction is to study its effectiveness in vivo and to develop delivery methods that can overcome its solubility issues. Additionally, BMH-21 could be studied in combination with other anticancer drugs to determine if it has synergistic effects. Finally, BMH-21 could be studied in the context of personalized medicine to determine if it is effective in specific subtypes of cancer.
Méthodes De Synthèse
BMH-21 is synthesized through a multistep process that involves the use of various chemical reagents. The synthesis begins with the reaction of 6-bromo-4-chloroquinazoline with 4-methylphenol in the presence of a base. This reaction produces 2-(6-bromo-4-quinazolinyl)phenol, which is then reacted with N,N-dimethylformamide dimethyl acetal to produce 2-(6-bromo-4-quinazolinyl)phenol dimethyl acetal. The final step involves the reaction of 2-(6-bromo-4-quinazolinyl)phenol dimethyl acetal with hydrochloric acid to produce BMH-21.
Applications De Recherche Scientifique
BMH-21 has been found to have promising anticancer properties and has been studied extensively in preclinical models. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, colon, and prostate cancer cells. BMH-21 has also been found to induce apoptosis, or programmed cell death, in cancer cells. Additionally, BMH-21 has been shown to inhibit the growth of cancer cells that have become resistant to other anticancer drugs.
Propriétés
IUPAC Name |
2-[(6-bromoquinazolin-4-yl)amino]-4-methylphenol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrN3O.ClH/c1-9-2-5-14(20)13(6-9)19-15-11-7-10(16)3-4-12(11)17-8-18-15;/h2-8,20H,1H3,(H,17,18,19);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMNIPJCCJUDIPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)O)NC2=NC=NC3=C2C=C(C=C3)Br.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(6-Bromoquinazolin-4-yl)amino]-4-methylphenol;hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![9-{2-[2-(4-bromo-2-chlorophenoxy)ethoxy]ethyl}-9H-carbazole](/img/structure/B5143597.png)
![[2-[(4-chlorophenyl)amino]-4-(4-phenoxyphenyl)-1,3-thiazol-5-yl]acetic acid](/img/structure/B5143613.png)
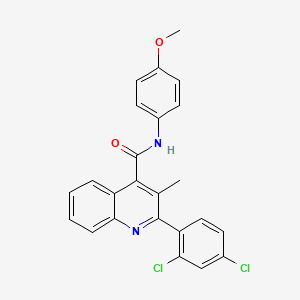

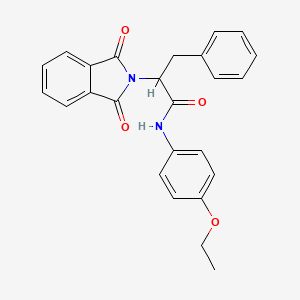
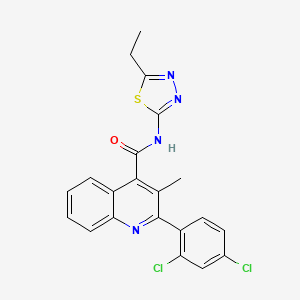
![N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-(4-chlorophenyl)acrylamide](/img/structure/B5143641.png)
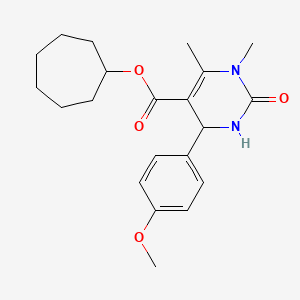
![allyl 2-[(4-methoxybenzoyl)amino]-3-phenylacrylate](/img/structure/B5143676.png)
![4-methyl-6-(1-piperidinyl)-2-{4-[2-(trifluoromethyl)benzoyl]-1-piperazinyl}pyrimidine](/img/structure/B5143685.png)
![4-[(4-ethylphenyl)sulfonyl]-N-(2-methylbenzyl)tetrahydro-3-thiophenamine 1,1-dioxide](/img/structure/B5143699.png)
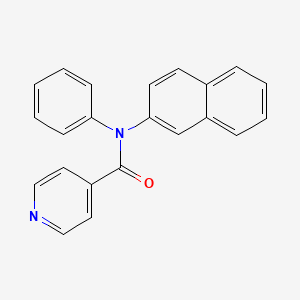
![N~1~-(2-ethoxyphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide](/img/structure/B5143708.png)
